(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
Description
The compound (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide is a structurally complex enamide derivative characterized by:
- A 4-chloro-2-nitrophenyl group attached to the amide nitrogen.
- A 2-cyano substituent on the α-carbon of the enamide backbone.
- A 3-(2,4-dinitrophenoxy)-4-methoxyphenyl moiety on the β-carbon.
The compound’s stereochemistry (E-configuration) further defines its spatial arrangement and intermolecular interactions .
Properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN5O9/c1-37-21-6-2-13(9-22(21)38-20-7-4-16(27(31)32)11-19(20)29(35)36)8-14(12-25)23(30)26-17-5-3-15(24)10-18(17)28(33)34/h2-11H,1H3,(H,26,30)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEQAXUETAEFGR-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-chloro-2-nitroaniline and 3-(2,4-dinitrophenoxy)-4-methoxybenzaldehyde. These compounds undergo a series of reactions, including condensation, nitration, and cyanation, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide exhibit notable anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis indicated that the presence of nitro and cyano groups enhances cytotoxicity against various tumor types, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds with similar structural features have been evaluated for their effectiveness against bacterial strains. A recent study indicated that derivatives of this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections resistant to conventional antibiotics .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways associated with cancer proliferation. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent reaction .
Photovoltaic Applications
In material science, (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide has been studied for its potential use in organic photovoltaic devices. The compound's electronic properties allow it to function effectively as a charge transport material, enhancing the efficiency of solar cells made from organic materials .
Polymer Chemistry
The compound's reactivity has also been explored in polymer chemistry for synthesizing novel polymers with enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for high-performance applications in aerospace and automotive industries .
Pesticide Development
The environmental applications of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide extend to agricultural sciences as well. Its derivatives are being investigated as potential pesticides due to their ability to disrupt pest metabolic pathways while being less toxic to non-target species .
Water Purification
Recent studies have also suggested that compounds within this class can be utilized in water purification processes. Their chemical properties allow them to bind with heavy metals and other pollutants, facilitating their removal from contaminated water sources .
Case Studies
Mechanism of Action
The mechanism of action of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and cyano groups are key to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies of similar enamide derivatives (e.g., ) reveal:
- Hydrogen-bonding networks involving amide N–H and nitro/carbonyl oxygen atoms stabilize crystal lattices. The target compound’s multiple nitro groups may form denser hydrogen-bonding networks compared to methoxy-substituted analogs .
- Stereochemistry (E-configuration) ensures planar geometry, facilitating π-π stacking interactions in aromatic regions .
Analytical Data Comparison
HPLC-ESI-MSn and crystallographic methods (e.g., ) provide insights into comparative analysis:
- HPLC retention times : The target compound’s nitro groups likely increase retention time relative to methoxy-substituted analogs due to higher polarity .
- Mass spectral fragmentation: Dominant peaks for the target compound would include m/z corresponding to cleavage at the enamide bond (cyano group) and nitro group loss .
Biological Activity
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including cyano and nitro groups, which may influence its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.80 g/mol. The presence of functional groups such as chloro, nitro, and cyano suggests potential for diverse biological activities.
The mechanism of action for this compound is hypothesized to involve modulation of specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may enhance the compound's binding affinity to biological targets. Additionally, the cyano group may participate in nucleophilic interactions, further influencing its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds with analogous structures. For instance, hybrid compounds featuring nitrophenyl groups have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with IC50 values in the low micromolar range have been reported, indicating potent activity against human cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MV4-11 (AML) | 1.10 | |
| Compound B | MCF-7 (Breast) | 5.59 | |
| Compound C | A549 (Lung) | 8.23 |
Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes involved in cancer progression. For example, similar compounds have been evaluated for their ability to inhibit EGFR and PI3K pathways, which are critical in tumor growth and survival.
| Compound No. | EGFR Inhibition (IC50 nM) | PI3K Inhibition (IC50 µM) |
|---|---|---|
| 2b | 4.53 | 0.14 |
| 2c | 4.87 | 0.09 |
| Control | 3.32 | >100 |
Case Studies and Research Findings
- Study on Quinazoline-Based Hybrids : A study highlighted the synthesis and evaluation of quinazoline-based hybrids that exhibited significant anticancer activity with IC50 values ranging from nanomolar to micromolar levels against various cancer cell lines .
- Evaluation of Nitro Compounds : Research investigating nitrothiophenes indicated that structural modifications could lead to enhanced biological activity, particularly in terms of bactericidal and fungicidal properties .
- Hybrid Drug Development : The concept of hybrid drugs has been explored extensively, revealing that compounds combining different pharmacophores can lead to improved efficacy and reduced side effects compared to traditional therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide?
- Methodology : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:
Substitution : React a nitrobenzene derivative (e.g., 4-chloro-2-nitroaniline) with a methoxy-phenolic compound under alkaline conditions to introduce the phenoxy group.
Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines.
Condensation : Employ cyanoacetic acid and a condensing agent (e.g., EDC/HOBt) to form the enamide backbone .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature for each step to avoid side reactions (e.g., over-reduction).
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on chemical shifts:
- Aromatic protons (δ 7.0–8.5 ppm for nitro and chloro substituents).
- Methoxy groups (δ ~3.8 ppm).
- Enamide protons (δ 6.5–7.5 ppm for E-configuration).
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS, observing the [M+H]+ ion. For example, a molecular ion at m/z 580–600 would align with the expected formula .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodology :
- Solubility Testing : Dissolve the compound in organic solvents (e.g., DMSO, DMF) at increasing concentrations (0.1–10 mM).
- Aqueous Solubility : Use shake-flask methods with buffered solutions (pH 1–13) to assess stability in physiological conditions.
Q. What safety precautions are required when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of nitroaromatic vapors.
- Storage : Keep in a desiccator at 4°C, away from reducing agents (risk of explosive decomposition).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the condensation step?
- Methodology :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate enamide formation.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
- Temperature Control : Perform reactions at 50–80°C to balance reaction rate and thermal stability.
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Troubleshooting :
Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or hydrolysis products).
Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).
- Case Study : Aromatic proton splitting in the 2,4-dinitrophenoxy group may indicate rotational isomerism; variable-temperature NMR can resolve this .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., nitroreductases).
- MD Simulations : Simulate solvation dynamics in water/lipid bilayers to assess membrane permeability.
- QSAR : Corrogate electronic parameters (HOMO/LUMO energies) with experimental bioactivity data.
Q. How can degradation pathways be characterized under physiological conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 2–9).
- LC-MS/MS : Identify degradation products (e.g., nitro group reduction to amines or hydrolysis of the enamide bond).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
